Linker Length Controls Biological Conformation and Potency: 2-Carbon vs. 3-Carbon Spacer
The 2-carbon ethyl linker between the amide nitrogen and the morpholine ring in the target compound is predicted to constrain the morpholine moiety in a distinct conformational space compared to the 3-carbon propyl linker found in analog 2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide (CAS 872857-54-0). SAR studies on related indolyl oxoacetamide series show that linker length directly modulates inhibitory potency, with IC50 values shifting by approximately 0.6 µM between closely related analogs (8c IC50 = 5.12 µM; 8d IC50 = 4.53 µM) even when other substituents are held constant [1]. The indol-3-ylglyoxylamide scaffold review confirms that the nature and length of the N-substituent are among the most critical determinants of target binding affinity [2].
| Evidence Dimension | Linker length (ethyl vs. propyl) and predicted impact on target binding conformation |
|---|---|
| Target Compound Data | 2-carbon ethyl linker (N-[2-(morpholin-4-yl)ethyl]) |
| Comparator Or Baseline | 2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide; 3-carbon propyl linker (N-[3-(morpholin-4-yl)propyl]) |
| Quantified Difference | Analogous linker variation in indolyl oxoacetamide pancreatic lipase inhibitor series yields IC50 differential of ~0.6 µM (5.12 vs. 4.53 µM) [1] |
| Conditions | Porcine pancreatic lipase (type II) inhibition assay with 4-nitrophenyl butyrate substrate [1]; general class-level SAR from indolylglyoxylamide review [2] |
Why This Matters
The specific linker length determines the spatial orientation of the morpholine moiety, directly affecting hydrogen-bonding interactions and target binding affinity; procurement of a mismatched linker-length analog will yield different potency and selectivity profiles.
- [1] Sridhar SNC, Palawat S, Paul AT. Design, synthesis, evaluation, and molecular modeling studies of indolyl oxoacetamides as potential pancreatic lipase inhibitors. Arch Pharm (Weinheim). 2020;353(8):e2000048. PMID: 32484265. View Source
- [2] Barresi E, Robello M, Baglini E, et al. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals (Basel). 2023;16(7):997. PMID: 37513909. View Source
